2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid
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Overview
Description
2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group at the second position of the thiazole ring and a propanoic acid moiety attached to the fifth position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methoxy-1,3-thiazole with a suitable propanoic acid derivative under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid may involve large-scale synthesis using automated reactors. The process typically includes the continuous addition of reactants, precise temperature control, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Thiazole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,3-thiazole-5-boronic acid: Similar in structure but contains a boronic acid group instead of a propanoic acid moiety.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl): Contains a trifluoromethyl group and is used in different applications.
Uniqueness
2-(2-Methoxy-1,3-thiazol-5-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, while the propanoic acid moiety provides additional sites for chemical modification .
Properties
Molecular Formula |
C7H9NO3S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
2-(2-methoxy-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-8-7(11-2)12-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
MMNOUWJVZWXAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(S1)OC)C(=O)O |
Origin of Product |
United States |
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